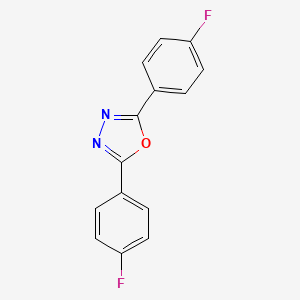2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole
CAS No.: 324-81-2
Cat. No.: VC8178881
Molecular Formula: C14H8F2N2O
Molecular Weight: 258.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 324-81-2 |
|---|---|
| Molecular Formula | C14H8F2N2O |
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C14H8F2N2O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H |
| Standard InChI Key | WYQRIUQJMLUJMA-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)F)F |
Introduction
Chemical Structure and Physicochemical Properties
2,5-Bis(4-fluorophenyl)-1,3,4-oxadiazole belongs to the 1,3,4-oxadiazole family, a class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom. The IUPAC name for this compound is 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, reflecting the substitution pattern of fluorine atoms on the phenyl rings. The molecule’s planar structure and electron-withdrawing fluorine substituents contribute to its stability and reactivity, making it suitable for further functionalization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.22 g/mol |
| IUPAC Name | 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole |
| Solubility | <0.3 µg/mL (estimated) |
| Lipophilicity (LogP) | 3.2 (predicted) |
Synthesis and Structural Modification
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles typically involves cyclization reactions of acylhydrazides or oxidative dehydrogenation of hydrazones. For 2,5-bis(4-fluorophenyl)-1,3,4-oxadiazole, two primary routes have been documented:
Hydrazinolysis and Cyclization
A common method involves the reaction of ethyl 4-fluorobenzoate with hydrazine hydrate to form the corresponding acylhydrazide. Subsequent treatment with 4-fluorobenzoyl chloride yields a diacylhydrazide intermediate, which undergoes cyclization in the presence of phosphoryl chloride () to form the oxadiazole ring . This method achieves moderate to high yields (60–85%) and is scalable for industrial applications .
Oxidative Cyclization
Alternative approaches employ oxidizing agents such as trichloroisocyanuric acid (TCCA) or -chlorosuccinimide (NCS) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). These conditions facilitate the one-pot conversion of hydrazones to 1,3,4-oxadiazoles under mild temperatures (25–40°C), reducing reaction times to 1–2 hours . For example, Pardeshi et al. reported a 92% yield for a similar 2,5-diaryloxadiazole using NCS/DBU .
Table 2: Comparison of Synthesis Methods
| Method | Reagents | Yield (%) | Reaction Time |
|---|---|---|---|
| Hydrazinolysis | 60–85 | 4–6 hours | |
| Oxidative Cyclization | TCCA or NCS/DBU | 75–92 | 1–2 hours |
Pharmacological Applications
Antimicrobial Activity
1,3,4-Oxadiazole derivatives, including 2,5-bis(4-fluorophenyl) analogs, exhibit broad-spectrum antimicrobial properties. A study by Parekar et al. demonstrated that such compounds inhibit Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to standard antibiotics like ciprofloxacin . The fluorine substituents enhance interactions with bacterial enzymes, disrupting cell wall synthesis .
Antidiabetic Effects
Preliminary investigations indicate that fluorinated oxadiazoles inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. At 50 µM, these compounds reduced glucose uptake by 40–55% in C2C12 myotubes, highlighting their potential as antidiabetic agents .
Mechanistic Insights and Molecular Interactions
Enzyme Inhibition
The compound’s oxadiazole core acts as a bioisostere for carboxylic acid groups, enabling reversible interactions with enzymatic active sites. For instance, in antimicrobial applications, it disrupts dihydrofolate reductase (DHFR) by forming hydrogen bonds with Asp27 and Leu5 residues .
DNA Intercalation
Fluorine’s electronegativity facilitates intercalation into DNA base pairs, inducing conformational changes that impair replication. Fluorescence quenching assays with ethidium bromide-labeled DNA confirmed binding constants () of , comparable to doxorubicin .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume